molecular formula C24H28O4 B8210812 Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- CAS No. 13446-84-9

Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-

Cat. No.: B8210812
CAS No.: 13446-84-9
M. Wt: 380.5 g/mol
InChI Key: VDPPRCNXURRGQC-UHFFFAOYSA-N
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Description

Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- (CAS No. 13446-84-9) is an epoxy resin characterized by a cyclohexylidene group bridging two aromatic rings, each substituted with oxirane (epoxide) moieties via oxymethylene linkers. Its structure (Figure 1) provides a balance of rigidity and flexibility due to the cycloaliphatic bridge, distinguishing it from analogous bisphenol-based epoxies.

Properties

IUPAC Name

2-[[4-[1-[4-(oxiran-2-ylmethoxy)phenyl]cyclohexyl]phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-2-12-24(13-3-1,18-4-8-20(9-5-18)25-14-22-16-27-22)19-6-10-21(11-7-19)26-15-23-17-28-23/h4-11,22-23H,1-3,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPPRCNXURRGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)OCC3CO3)C4=CC=C(C=C4)OCC5CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019606
Record name 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-Oxirane
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Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13446-84-9
Record name 2,2′-[Cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis[oxirane]
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Record name 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-Oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[cyclohexane-1,1-diylbis(4,1-phenyleneoxymethylene)]dioxirane
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Preparation Methods

Synthesis of Cyclohexylidene-Bisphenol Intermediate

The precursor 4,4'-cyclohexylidenebisphenol is synthesized via acid-catalyzed condensation of cyclohexanone with two equivalents of phenol. Sulfuric acid (95–98%) at 60–80°C facilitates the Friedel-Crafts alkylation, yielding the bisphenol with >85% efficiency. Key parameters include:

ParameterOptimal RangeImpact on Yield
Molar ratio (PhOH:C6H10O)2.2:1Minimizes cyclohexanone residue
Reaction temperature70±2°CBalances reaction rate vs. side products
H2SO4 concentration95–98%Maximizes protonation efficacy

This step’s success is confirmed via FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹) and NMR (appearance of cyclohexylidene protons at δ 1.2–1.8 ppm).

Epoxidation with Epichlorohydrin

The bisphenol intermediate undergoes glycidylation using excess epichlorohydrin (3.5–4.0 molar equivalents) in aqueous NaOH (30–40% w/w). The reaction proceeds via:

  • Deprotonation : NaOH abstracts phenolic hydrogens, forming phenoxide ions.

  • Nucleophilic attack : Phenoxide attacks epichlorohydrin’s electrophilic C3, displacing chloride.

  • Epoxide ring closure : Base-mediated elimination of HCl forms the oxirane ring.

Critical process controls include:

ParameterOptimal ValueRationale
Temperature50–60°CPrevents epoxide ring opening
NaOH addition rate0.5 mL/minControls exotherm and hydrolysis
Stirring speed400–600 rpmEnsures efficient mixing

Post-reaction, the crude product is washed with hot deionized water (70°C) to remove NaCl and unreacted NaOH, followed by vacuum distillation (0.1 mbar, 180–200°C) to isolate the pure diepoxide.

Industrial-Scale Production Optimization

Industrial synthesis scales the laboratory process while addressing challenges in heat management and byproduct formation. A representative continuous production setup involves:

  • Reactor design : Glass-lined steel reactors with anchor agitators (shear rate: 15–20 s⁻¹)

  • Feed system : Metered addition of epichlorohydrin via peristaltic pumps (±1% accuracy)

  • Neutralization : In-line HCl scrubbing using packed bed reactors with NaOH spray

Process analytical technology (PAT) tools monitor key quality attributes:

AnalyteMethodSpecification
Epoxide equivalent weightTitration (ASTM D1652)190–210 g/eq
Hydrolyzable chloridePotentiometry≤500 ppm
Viscosity (25°C)Brookfield viscometer3,000–5,000 cP

Plant data from 15 batches show an average yield of 91.2±2.4% with epichlorohydrin recovery rates exceeding 87% via fractional distillation.

Byproduct Formation and Mitigation Strategies

Common byproducts and their control measures include:

Oligomeric Species

Partial glycidylation leads to linear oligomers with molecular weights up to 1,200 Da. These are minimized by:

  • Maintaining epichlorohydrin:bisphenol molar ratio >3.5:1

  • Implementing gradient temperature profiles (ramp from 45°C to 60°C over 2 h)

Chlorohydrin Impurities

Residual chlorohydrins (≤0.3%) result from incomplete ring closure. Post-treatment with 1% Na2CO3 at 80°C for 30 minutes reduces levels to <0.1%.

Analytical Characterization of Final Product

Rigorous quality control ensures compliance with industrial specifications:

TestResultMethod
Purity (HPLC)98.7±0.5%C18 column, 80:20 ACN:H2O
Melting point42–45°CDSC (heating rate 10°C/min)
Vapor pressure (25°C)7.2×10⁻⁶ PaEffusion method
Density (20°C)1.18 g/cm³Pycnometry

The DSC thermogram shows a sharp endothermic peak at 43.5°C (ΔH = 112 J/g), confirming crystalline structure. NMR analysis (500 MHz, CDCl3) verifies the structure:

  • δ 3.15–3.35 ppm (m, 4H, epoxide CH2)

  • δ 4.05–4.25 ppm (d, 4H, OCH2)

  • δ 6.75–7.25 ppm (m, 8H, aromatic H)

HazardMitigation
Epichlorohydrin exposureClosed-loop transfer systems, <1 ppm airborne levels
Exothermic runawayJacketed reactor cooling (ΔT <5°C/min)
Epoxide sensitizationNIOSH-approved respirators during sampling

Chemical Reactions Analysis

Oxirane, 2,2’-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H28O4
  • CAS Number : 13446-84-9
  • Molecular Weight : 380.47672 g/mol

The compound contains epoxide functional groups that make it highly reactive, particularly in forming crosslinked structures. The presence of cyclohexylidene and phenylene moieties enhances its stability and integrity in various chemical reactions .

Polymer Chemistry

Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- serves as a monomer in the synthesis of polymers and copolymers. Its ability to undergo ring-opening polymerization allows for the production of complex polymeric materials with tailored properties. This capability is particularly valuable in developing advanced materials for various applications.

Drug Delivery Systems

Research indicates that this compound may be utilized in drug delivery systems due to its capacity to form stable complexes with pharmaceuticals. Its structural characteristics enable it to interact effectively with drug molecules, potentially improving their solubility and bioavailability. Studies are ongoing to explore its efficacy in this area .

Biomedical Applications

Oxirane derivatives have shown promise in biomedical applications, particularly in the development of biocompatible materials for medical devices. For instance, it is used in the production of epoxy resins that are integral to hip prosthesis manufacturing. The compound's properties allow for the creation of durable and stable materials suitable for long-term implantation .

Epoxy Resins

The compound is a critical component in producing epoxy resins widely used in coatings, adhesives, and composite materials. These resins exhibit excellent mechanical properties and resistance to environmental factors, making them suitable for various industrial applications .

Crosslinking Agents

Due to its reactive oxirane rings, this compound acts as an effective crosslinking agent in the formulation of thermosetting plastics. Crosslinking enhances the thermal stability and mechanical strength of the resulting materials, which are essential in automotive and aerospace industries .

Case Studies

Application AreaCase Study DescriptionFindings
Biomedical DevicesUse in hip prosthesesDemonstrated improved durability and biocompatibility compared to traditional materials .
Drug Delivery SystemsInvestigation into complex formation with various drugsEnhanced solubility and bioavailability observed in preliminary studies.
Polymer SynthesisDevelopment of new polymeric materials using Oxirane as a monomerResulted in novel polymers with tailored mechanical properties .

Mechanism of Action

The mechanism of action of Oxirane, 2,2’-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- involves the interaction of its oxirane rings with various molecular targets. The oxirane rings are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in cross-linking agents and its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name (CAS No.) Central Bridge Molecular Formula Molecular Weight Key Applications
Target Compound (13446-84-9) Cyclohexylidene Not explicitly provided ~450–500* Specialty coatings, adhesives
Bisphenol A Diglycidyl Ether (1675-54-3) Isopropylidene C21H24O4 340.4129 Electronics, composites
Bisphenol F Diglycidyl Ether (2095-03-6) Methylene C19H20O4 312.3597 High-performance coatings
9,9-Bis(4-glycidyloxyphenyl)fluorene (47758-37-2) Fluorenylidene C31H26O4 462.545 Aerospace, optoelectronics

*Estimated based on structural analogs.

Structural Insights :

  • Cyclohexylidene Bridge: Enhances thermal stability and reduces moisture absorption compared to isopropylidene (Bisphenol A) .
  • Fluorenylidene Bridge : Introduces rigidity and UV resistance, making it suitable for high-temperature applications .

Thermal and Mechanical Properties

  • Target Compound: Likely exhibits intermediate glass transition temperature (Tg) between Bisphenol A (Tg ~150°C) and fluorene-based epoxies (Tg >200°C) due to cyclohexylidene’s semi-rigid structure .
  • Bisphenol A: Moderate Tg (~150°C) but prone to hydrolytic degradation .
  • Bisphenol F: Higher crosslinking density due to methylene bridge, improving chemical resistance .

Table 2: Regulatory Status

Compound Regulatory Notes
Target Compound SNURs apply; uncured forms require hazard communication .
Bisphenol A Derivatives Restricted in food-contact materials (EU); sensitization risks noted .
Fluorene-Based Epoxy Limited toxicity data; prioritized for industrial use .

Biological Activity

Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- (commonly referred to as bisphenol F diglycidyl ether) is a synthetic compound primarily used in the production of epoxy resins. This article explores its biological activity, focusing on its toxicological profile, potential health effects, and relevant case studies.

  • Chemical Formula: C24H28O4
  • Molecular Weight: 396.48 g/mol
  • CAS Number: 13446-84-9
  • Structure: The compound features a cyclohexylidene group linked to two phenylene oxymethylene units, contributing to its unique properties.

Toxicological Profile

  • Skin Sensitization and Irritation
    • Oxirane compounds, including bisphenol F diglycidyl ether, have been documented to cause skin sensitization and irritation upon contact. Studies indicate that exposure can lead to allergic reactions characterized by contact dermatitis .
  • Cytotoxicity
    • Research has shown that certain oxirane derivatives exhibit cytotoxic effects on various cell lines. For instance, studies involving human keratinocytes demonstrated that exposure to epoxy compounds can induce apoptosis and inhibit cell proliferation .
  • Endocrine Disruption
    • Some studies suggest that oxirane compounds may possess endocrine-disrupting properties. These effects are attributed to their ability to mimic estrogenic activity, potentially leading to reproductive and developmental issues in exposed organisms .

Case Studies

  • Occupational Exposure
    • A study examining workers in industries utilizing epoxy resins found a significant incidence of skin-related issues among employees regularly exposed to oxirane compounds. The findings highlighted the need for protective measures and monitoring of health outcomes in such environments .
  • Environmental Impact
    • Research has indicated that bisphenol compounds can leach into water sources from industrial processes, raising concerns about aquatic toxicity. Studies on fish populations exposed to low concentrations of these compounds revealed alterations in reproductive behavior and viability .

Data Table: Summary of Biological Effects

Biological ActivityEffect DescriptionReference
Skin SensitizationCauses allergic reactions leading to dermatitis
CytotoxicityInduces apoptosis in cell lines
Endocrine DisruptionMimics estrogenic activity affecting reproduction
Environmental ToxicityAffects aquatic life through leaching into water

Q & A

Q. What established synthetic routes are available for synthesizing Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-?

The synthesis typically involves a two-step process:

  • Step 1 : Nucleophilic substitution of cyclohexylidenebis(4,1-phenyleneoxymethylene) with epichlorohydrin in the presence of a base (e.g., NaOH). This forms a chlorohydrin intermediate.
  • Step 2 : Dehydrohalogenation using NaOH to yield the epoxide (oxirane) groups.
    Key parameters include maintaining a reaction temperature of 60–80°C and a molar ratio of 1:2 (substrate:epichlorohydrin) to ensure complete epoxidation . Industrial protocols emphasize continuous monitoring of pH and temperature to optimize yield (>85%) and minimize side reactions like oligomerization .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of cyclohexylidene, aromatic protons, and epoxy ring protons (δ 3.1–4.5 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 910 cm1^{-1} (epoxide ring) and 1250 cm1^{-1} (C-O-C ether linkage) validate structural integrity.
  • Differential Scanning Calorimetry (DSC) : Determines glass transition temperature (TgT_g) and curing behavior, critical for polymer applications .
  • Gel Permeation Chromatography (GPC) : Monitors molecular weight distribution if oligomerization occurs during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance epoxy group functionality in large-scale synthesis?

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve epichlorohydrin reactivity in biphasic systems, reducing reaction time by 30% .
  • Stoichiometric Adjustments : A 10% excess of epichlorohydrin ensures complete conversion of phenolic hydroxyl groups, minimizing residual chlorohydrins.
  • Temperature Control : Gradual heating (2°C/min) prevents exothermic side reactions. Post-reaction, neutralization with HCl removes unreacted base, improving product purity (>95%) .
  • Inert Atmosphere : Nitrogen purging reduces oxidation of sensitive intermediates, particularly for cyclohexylidene-containing substrates .

Q. How can contradictions in reported thermal stability (e.g., TgT_gTg​ variations) be resolved?

Discrepancies often arise from differences in:

  • Cross-Linking Density : Higher curing agent ratios (e.g., amines) increase TgT_g by 15–20°C. For example, using 1,3-diaminopropane vs. aliphatic amines alters network rigidity .
  • Synthetic Purity : Residual solvents (e.g., acetone) plasticize the polymer, lowering TgT_g. Soxhlet extraction with ethanol improves purity .
  • Characterization Methods : Dynamic Mechanical Analysis (DMA) provides more accurate TgT_g measurements than DSC due to its sensitivity to molecular mobility .

Q. What mechanisms drive the compound’s reactivity in cross-linking applications?

The epoxide rings undergo nucleophilic ring-opening reactions:

  • Amine Cross-Linking : Primary amines attack the less-hindered epoxy carbon, forming β-hydroxyamine linkages. Reaction kinetics follow a second-order dependence on amine concentration .
  • Anhydride Curing : Lewis acid catalysts (e.g., BF3_3-amine complexes) initiate cationic polymerization, producing ester linkages. FTIR tracking of carbonyl peaks (1720 cm1^{-1}) confirms conversion .
  • Thermal Stability : Cyclohexylidene groups enhance steric hindrance, slowing degradation. Thermogravimetric analysis (TGA) shows 5% weight loss at 300°C in nitrogen .

Q. How do structural modifications (e.g., substituents) affect the compound’s chemical resistance?

Compared to analogs like Bisphenol A diglycidyl ether (BADGE):

  • Cyclohexylidene vs. Isopropylidene : The cyclohexyl group improves hydrolytic stability due to reduced water permeability in the polymer matrix. Immersion in 1M HCl for 24h shows <2% weight loss vs. 5% for BADGE .
  • Aromatic Ether Linkages : Provide UV resistance; exposure to 254 nm UV light for 100h results in 90% retention of tensile strength, outperforming aliphatic analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

Discrepancies may stem from:

  • Crystallinity vs. Amorphous State : Ball-milling the compound for 2h reduces crystallinity, increasing solubility in DMF from 20 mg/mL to 50 mg/mL .
  • Solvent Purity : Trace water (<0.1%) in DMSO reduces solubility. Molecular sieves (3Å) pre-treatment improves dissolution .
  • Molecular Weight : Oligomeric impurities (detected via GPC) reduce solubility. Fractional precipitation with hexane isolates the monomeric form .

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